Tetranactin

Description

Tetranactin is a natural product found in Streptomyces globisporus, Streptomyces griseus, and Streptomyces araujoniae with data available.

Properties

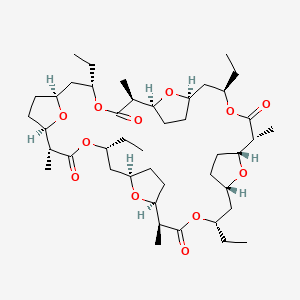

IUPAC Name |

(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H72O12/c1-9-29-21-33-13-17-38(49-33)26(6)42(46)54-31(11-3)23-35-15-19-40(51-35)28(8)44(48)56-32(12-4)24-36-16-20-39(52-36)27(7)43(47)55-30(10-2)22-34-14-18-37(50-34)25(5)41(45)53-29/h25-40H,9-24H2,1-8H3/t25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNPHSJWQZXWIX-DCVDGXQQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@@H]2CC[C@@H](O2)[C@H](C(=O)O[C@@H](C[C@H]3CC[C@H](O3)[C@@H](C(=O)O[C@H](C[C@@H]4CC[C@@H](O4)[C@H](C(=O)O[C@@H](C[C@H]5CC[C@H](O5)[C@@H](C(=O)O1)C)CC)C)CC)C)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H72O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058058 | |

| Record name | Tetranactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33956-61-5 | |

| Record name | Tetranactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Architecture of an Ionophore: A Technical Guide to the Biosynthesis of Tetranactin in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranactin, a member of the macrotetrolide family of antibiotics, is a potent ionophore produced by various species of Actinomycetes, most notably Streptomyces aureus. Its unique structure, a macrocyclic polyester of four homononactic acid units, allows for the selective complexation and transport of cations across lipid membranes, underpinning its antimicrobial and miticidal activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of tetranactin, leveraging the closely related and well-studied nonactin pathway as a foundational model. We will dissect the genetic architecture of the biosynthetic gene cluster, the enzymatic cascade responsible for the synthesis of its monomeric precursors, and the regulatory networks that govern its production. This document aims to be a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and further research into this fascinating secondary metabolite.

Introduction

The macrotetrolides are a class of naturally occurring ionophoric antibiotics characterized by a 32-membered macrolide ring. Tetranactin is distinguished by being composed of four identical (+)- or (-)-homononactic acid monomers. The biosynthesis of these complex molecules is a testament to the intricate enzymatic machinery of Streptomyces. Understanding this pathway is crucial for endeavors in synthetic biology aimed at producing novel analogs with enhanced or modified biological activities.

The Tetranactin Biosynthetic Gene Cluster

The biosynthesis of tetranactin is orchestrated by a dedicated gene cluster. While the cluster for nonactin from Streptomyces griseus has been more extensively characterized, the genetic basis for tetranactin production is highly homologous. The nonactin biosynthetic gene cluster contains genes encoding a type II polyketide synthase (PKS) system, which is a departure from the type I PKS systems typically involved in macrolide biosynthesis.[1] This cluster also harbors the tetranactin resistance gene, indicating a shared or overlapping genetic locus for the production of these related compounds.[1]

The core of the biosynthetic machinery for the monomeric units is a set of enzymes that catalyze the condensation of simple metabolic precursors. The initial committed step in the biosynthesis of the nonactic acid backbone is the condensation of a succinate derivative with either acetate or malonate.[2] It is hypothesized that the biosynthesis of homononactic acid, the building block of tetranactin, follows a similar mechanism with the incorporation of propionate-derived units.

The Biosynthetic Pathway of Homononactic Acid

The biosynthesis of tetranactin proceeds through the formation of its monomeric precursor, homononactic acid. This process can be broken down into several key stages, from precursor synthesis to the final cyclization. The pathway for the closely related nonactic acid, the monomer of nonactin, has been elucidated through isotopic labeling studies and serves as our primary model. The carbon backbone of nonactic acid is assembled from two acetate units, one succinate unit, and one propionate unit.[3]

Key Enzymatic Steps:

-

Precursor Formation: The biosynthesis initiates with the condensation of succinyl-CoA and acetyl-CoA (or malonyl-CoA) by a ketoacyl synthase (KAS).

-

Polyketide Chain Elongation: The polyketide chain is extended through successive additions of malonyl-CoA and methylmalonyl-CoA by the type II PKS machinery.

-

Reductive Modifications: A series of ketoreductases (KRs), dehydratases (DHs), and enoyl reductases (ERs) modify the growing polyketide chain.

-

Furan Ring Formation: A key step is the cyclization of a linear precursor to form the characteristic tetrahydrofuran ring of homononactic acid. This reaction is catalyzed by a nonactate synthase homolog.

-

Dimerization and Macrolactonization: Four molecules of homononactic acid (two (+)-enantiomers and two (-)-enantiomers) are esterified and cyclized to form the final tetranactin molecule.

Quantitative Analysis of Tetranactin Production

The production of tetranactin is often part of a mixture of macrotetrolides, including nonactin, monactin, and dinactin. The relative abundance of these congeners can vary depending on the producing strain and culture conditions.

| Macrotetrolide | Relative Production in Streptomyces sp. 156A | HPLC Retention Time (min) |

| Nonactin | 3% | 7.50 |

| Monactin | 18% | 8.75 |

| Dinactin | 36% | 10.50 |

| Trinactin | 31% | 13.00 |

| Tetranactin | 12% | 16.33 |

| Table 1: Relative production and HPLC retention times of various macrotetrolides. Data compiled from multiple sources.[4][5] |

Experimental Protocols

Isotopic Labeling Studies to Determine Precursor Incorporation

This protocol is adapted from studies on nonactin biosynthesis and can be applied to investigate the precursors of tetranactin.

-

Culture Preparation: Inoculate a suitable production medium with spores of the tetranactin-producing Streptomyces strain.

-

Precursor Feeding: At the onset of secondary metabolism (typically determined by growth phase), introduce a stable isotope-labeled precursor (e.g., [1,4-¹³C₂]succinic acid, [1-¹³C]acetate, [1-¹³C]propionate) to the culture.

-

Fermentation: Continue the fermentation for a period that allows for significant incorporation of the label into tetranactin.

-

Extraction: Acidify the culture broth to pH 2.0 and extract the macrotetrolides with an organic solvent such as ethyl acetate.

-

Purification: Purify the extracted tetranactin using silica gel chromatography followed by high-performance liquid chromatography (HPLC).

-

Analysis: Analyze the purified, labeled tetranactin by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions and extent of isotope incorporation.

HPLC Resolution of Macrotetrolide Mixtures

-

Instrumentation: A high-performance liquid chromatograph equipped with a C18 reverse-phase column (e.g., Varian Microsorb-MV 100-5, 250 x 4.6 mm) and a UV detector.

-

Mobile Phase: An isocratic mobile phase of acetonitrile-water (86:14) containing 0.1% trifluoroacetic acid.

-

Flow Rate: 1 mL/min.

-

Detection: Monitor the eluate at 215 nm.

-

Analysis: Compare the retention times of the peaks in the sample to those of known standards to identify and quantify the different macrotetrolides present.[5]

Regulation of Tetranactin Biosynthesis

The biosynthesis of secondary metabolites in Streptomyces is tightly regulated at multiple hierarchical levels. While specific regulators for the tetranactin cluster have not been definitively identified, the general regulatory mechanisms in Streptomyces provide a framework for understanding its control.

-

Cluster-Situated Regulators (CSRs): The biosynthetic gene cluster for tetranactin likely contains one or more pathway-specific regulatory genes. These often belong to the Streptomyces antibiotic regulatory protein (SARP) family of activators.

-

Pleiotropic Regulators: These regulators control the expression of multiple secondary metabolite gene clusters in response to broader physiological signals, such as nutrient availability.

-

Global Regulators: These are high-level regulators that integrate signals from primary metabolism and cellular stress to coordinate secondary metabolism with the overall physiological state of the cell. The TetR family of transcriptional regulators are often involved in the negative regulation of antibiotic biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of tetranactin is a complex and highly regulated process that relies on a specialized set of enzymes encoded within a dedicated gene cluster. While much of our understanding is extrapolated from the study of the closely related nonactin, the fundamental principles of polyketide synthesis, enzymatic cyclization, and hierarchical regulation hold true. Future research should focus on the definitive characterization of the tetranactin biosynthetic gene cluster and the specificities of its enzymes. Such knowledge will be invaluable for the rational design and engineering of novel macrotetrolide antibiotics with improved therapeutic properties. The application of modern techniques in genomics, proteomics, and metabolomics will undoubtedly accelerate the elucidation of the remaining intricacies of this fascinating biosynthetic pathway.

References

- 1. Nonactin biosynthesis: the potential nonactin biosynthesis gene cluster contains type II polyketide synthase-like genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the macrotetrolide antibiotics: an investigation using carbon-13 and oxygen-18 labelled acetate and propionate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Biosynthesis of the macrotetrolide antibiotics; the incorporation of carbon-13 and oxygen-18 labelled acetate, propionate, and succinate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Nonactin biosynthesis: setting limits on what can be achieved with precursor-directed biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Molecular Architecture of Tetranactin and its Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Tetranactin, a macrotetrolide antibiotic, and its analogs. It details the key experimental methodologies, presents quantitative data from seminal studies, and visualizes the workflows and its mechanism of action.

Introduction

Tetranactin is a member of the macrotetrolide family of antibiotics, which also includes congeners such as nonactin, monactin, dinactin, and trinactin. These compounds are produced by various species of Streptomyces and are characterized by a large, flexible macrocyclic structure composed of four tetrahydrofuran rings and four ester linkages. Their biological activity is primarily attributed to their ability to act as ionophores, selectively binding and transporting alkali metal cations across biological membranes. This ionophoretic activity disrupts the ionic gradients essential for cellular function, leading to their antibiotic effects. The precise determination of the three-dimensional structure of Tetranactin and its analogs has been crucial in understanding their ion selectivity and mechanism of action.

Structure Elucidation Methodologies

The definitive three-dimensional structure of Tetranactin has been established through a combination of powerful analytical techniques, primarily X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Single-crystal X-ray diffraction has been the cornerstone in determining the precise solid-state conformation of Tetranactin and its complexes with various cations. This technique provides unambiguous information about bond lengths, bond angles, and the overall molecular geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Molecule

A typical protocol for the X-ray crystallographic analysis of a natural product like Tetranactin involves the following steps:

-

Crystallization: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or cooling. For Tetranactin, crystals have been obtained from solvents like methanol.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The intensities and positions of the diffraction spots are measured and processed to yield a set of structure factors.

-

Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods. This leads to an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.

-

Structure Validation: The final refined structure is validated for geometric correctness and overall quality.

NMR spectroscopy provides detailed information about the chemical environment of individual atoms in a molecule, allowing for the determination of its connectivity and conformation in solution. Both ¹H and ¹³C NMR are essential for full structure elucidation.

Experimental Protocol: 1D and 2D NMR for Natural Product Structure Elucidation

A general protocol for NMR analysis of a natural product is as follows:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) is often added.

-

1D NMR Spectra Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to observe the chemical shifts, integrations (relative number of protons), and coupling patterns (splitting of signals) of the hydrogen atoms.

-

¹³C NMR: A one-dimensional carbon-13 NMR spectrum is acquired, often with proton decoupling, to determine the number of unique carbon environments and their chemical shifts.

-

-

2D NMR Spectra Acquisition: A suite of two-dimensional NMR experiments is performed to establish correlations between different nuclei:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the molecule's three-dimensional conformation.

-

-

Data Processing and Analysis: The acquired NMR data is processed (Fourier transformation, phasing, baseline correction) and analyzed to assign all proton and carbon signals and to deduce the molecular structure and stereochemistry.

Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry of Macrolide Antibiotics

A general procedure for the mass spectrometric analysis of a macrolide like Tetranactin is:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to produce intact molecular ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured, providing the molecular weight of the compound.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and fragmented by collision-induced dissociation (CID). The m/z ratios of the resulting fragment ions are then measured.

-

Data Analysis: The fragmentation pattern is analyzed to deduce the structure of the molecule by identifying characteristic losses of functional groups and substructures.

Quantitative Data

The following tables summarize the key quantitative data obtained from the structure elucidation studies of Tetranactin and its ion complexes.

Table 1: X-ray Crystallographic Data for Tetranactin and its Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Final R-value |

| Tetranactin | C₄₄H₇₂O₁₂ | Monoclinic | C2/c | 25.44 | 9.46 | 24.52 | 129.83 | 4 | 0.059 |

| Na⁺-Tetranactin | C₄₄H₇₂O₁₂·Na⁺ | Monoclinic | C2/c | 27.455 | 12.420 | 30.211 | 97.15 | 8 | 0.119 |

| K⁺-Tetranactin (Form I) | C₄₄H₇₂O₁₂·K⁺ | Monoclinic | P2₁/n | 15.927 | 20.555 | 15.495 | 90.38 | 4 | 0.099 |

| K⁺-Tetranactin (Form II) | C₄₄H₇₂O₁₂·K⁺ | Monoclinic | C2/c | 27.455 | 12.420 | 30.211 | 97.15 | 8 | 0.111 |

| Rb⁺-Tetranactin | C₄₄H₇₂O₁₂·Rb⁺ | Monoclinic | P2₁/n | 15.927 | 20.555 | 15.495 | 90.38 | 4 | 0.084 |

| Cs⁺-Tetranactin | C₄₄H₇₂O₁₂·Cs⁺ | Monoclinic | P2₁/n | 16.022 | 20.418 | 15.671 | 89.46 | 4 | 0.058 |

| NH₄⁺-Tetranactin | C₄₄H₇₂O₁₂·NH₄⁺ | Monoclinic | P2₁/n | 15.889 | 20.695 | 15.371 | 90.48 | 4 | 0.080 |

Table 2: Solid-State ¹³C NMR Chemical Shifts for Tetranactin

| Carbon Atom | Chemical Shift (ppm) |

| C=O | 171.8 |

| C-O (ether) | 81.3 |

| C-O (ester) | 77.5 |

| CH | 36.9 |

| CH₂ | 30.5 |

| CH₂ | 27.1 |

| CH₃ (ethyl) | 10.1 |

| CH₃ (methyl) | 16.9 |

Note: Due to the complexity of the spectrum and potential overlapping signals, these are representative shifts for the different types of carbon atoms present in the molecule. Detailed assignment for each of the 44 carbon atoms requires more extensive 2D NMR data which is not publicly available.

Solution-State ¹H and ¹³C NMR Data:

A comprehensive and assigned dataset of solution-state ¹H and ¹³C NMR data for Tetranactin, including chemical shifts and coupling constants, was not available in the public domain at the time of this guide's compilation. Such data is critical for a complete conformational analysis in solution.

Visualizations

The following diagrams illustrate the experimental workflow for structure elucidation and the proposed mechanism of action for Tetranactin.

Conclusion

The structure of Tetranactin has been unequivocally determined through a combination of X-ray crystallography, NMR spectroscopy, and mass spectrometry. The crystallographic data, in particular, has provided high-resolution insights into its three-dimensional architecture and its interactions with various cations, which is fundamental to its ionophoretic activity. While solid-state NMR has complemented this understanding, a complete set of solution-state NMR data would be invaluable for a more detailed analysis of its conformational dynamics in a non-crystalline environment. The established structure serves as a critical foundation for understanding its biological function and for the rational design of novel analogs with potentially improved therapeutic properties. The mechanism of action, stemming from its ionophoretic nature, highlights its ability to disrupt mitochondrial function, leading to programmed cell death. This guide provides a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.

Tetranactin: A Comprehensive Technical Guide to its Function as a Monovalent Cation Ionophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranactin, a macrotetrolide antibiotic isolated from Streptomyces aureus, functions as a highly selective monovalent cation ionophore. This technical guide provides an in-depth analysis of its ionophoric properties, including its remarkable selectivity for lithium ions, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on ion binding and transport are presented in structured tables for comparative analysis. Furthermore, this guide illustrates key experimental workflows and the proposed ion transport mechanism using detailed diagrams generated with Graphviz (DOT language), offering a valuable resource for researchers in pharmacology, biophysics, and drug development.

Introduction

Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological and artificial membranes, disrupting the electrochemical gradients essential for cellular function. Tetranactin, a member of the macrotetrolide class of antibiotics, distinguishes itself through its potent and selective ionophoric activity towards monovalent cations.[1] Its ability to selectively increase the permeability of membranes to specific ions has made it a valuable tool in biological research and a subject of interest for potential therapeutic applications. This guide delves into the core aspects of tetranactin's function as a monovalent cation ionophore, with a focus on quantitative data and experimental protocols.

Physicochemical Properties of Tetranactin

Tetranactin is a macrocyclic polyester composed of four identical hydroxy acid subunits. Its structure confers a high degree of lipophilicity, enabling it to readily partition into the hydrophobic core of lipid bilayers.

Table 1: Physicochemical Properties of Tetranactin

| Property | Value |

| Chemical Formula | C₄₄H₇₂O₁₂ |

| Molecular Weight | 793.0 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, chloroform, DMSO); Insoluble in water |

Ionophoric Activity and Selectivity

The defining characteristic of tetranactin as an ionophore is its pronounced selectivity for certain monovalent cations. This selectivity is crucial for its biological effects and potential applications.

Quantitative Analysis of Ion Selectivity

The ion selectivity of tetranactin has been extensively studied using artificial bilayer lipid membranes. The permeability ratios, which indicate the relative ease with which different ions are transported across the membrane, provide a quantitative measure of this selectivity. A seminal study by Krasne and Eisenman (1976) established the remarkable preference of tetranactin for lithium ions.[1]

Table 2: Permeability Ratios of Tetranactin for Monovalent Cations in Bilayer Membranes

| Cation | Permeability Ratio (Pₓ / Pₖ) |

| Li⁺ | 1000 |

| Na⁺ | 1 |

| K⁺ | 1 |

| Rb⁺ | <1 |

| Cs⁺ | 1 |

Data are derived from measurements on glyceryl dioleate (GDO) membranes at low voltage and are normalized to the permeability of Potassium (K⁺).[1]

These data highlight the extraordinary selectivity of tetranactin for Li⁺ over other alkali metal cations, with a preference of three orders of magnitude.

Mechanism of Ion Transport

Tetranactin is proposed to function as a mobile carrier ionophore. This mechanism involves the formation of a lipid-soluble complex with a cation on one side of the membrane, diffusion of this complex across the hydrophobic membrane interior, and subsequent release of the cation on the opposite side.

The process can be broken down into the following key steps:

-

Complexation: The flexible tetranactin molecule undergoes a conformational change to encapsulate a specific monovalent cation, shedding the cation's hydration shell. The carbonyl and ether oxygens of the macrotetrolide ring coordinate with the cation.

-

Translocation: The resulting lipophilic cation-ionophore complex diffuses across the lipid bilayer.

-

Decomplexation: At the other membrane interface, the cation is released into the aqueous environment, and the free ionophore returns to the initial side to repeat the cycle.

This carrier mechanism is distinct from that of channel-forming ionophores, which create a continuous aqueous pore through the membrane.

Experimental Protocols for Characterizing Tetranactin's Ionophore Activity

The quantitative data presented in this guide are derived from specific experimental methodologies. The following sections detail the core protocols used to elucidate the ionophoric properties of tetranactin.

Black Lipid Membrane (BLM) Conductance Measurements

This technique is fundamental for determining the ion selectivity and transport rates of ionophores across a well-defined artificial membrane.

Protocol: Measurement of Permeability Ratios using BLM

-

BLM Formation: A planar lipid bilayer is formed by painting a solution of a lipid (e.g., glyceryl dioleate in n-decane) across a small aperture separating two aqueous compartments.

-

Ionophore Incorporation: Tetranactin, dissolved in a suitable solvent (e.g., ethanol), is added to one or both aqueous compartments. The ionophore spontaneously partitions into the lipid bilayer.

-

Measurement of Zero-Current Potentials: The two aqueous compartments initially contain a salt solution of a reference ion (e.g., 0.1 M KCl). A salt of the test ion (e.g., LiCl) is then added to one compartment to create a concentration gradient.

-

Potential Measurement: The resulting transmembrane potential (zero-current potential) is measured using a high-impedance electrometer with Ag/AgCl electrodes.

-

Calculation of Permeability Ratio: The permeability ratio (Pₓ / Pₖ) is calculated using the Goldman-Hodgkin-Katz (GHK) voltage equation, which relates the measured potential to the ion concentrations and their permeabilities.

Ion Extraction from Aqueous to Organic Phase

This method provides insights into the binding affinity of the ionophore for different cations by measuring their partitioning between two immiscible phases.

Protocol: Two-Phase Ion Extraction

-

Phase Preparation: An aqueous phase containing a salt of the cation of interest (e.g., LiCl, NaCl, KCl) and an organic phase (e.g., chloroform) containing tetranactin are prepared.

-

Extraction: The two phases are mixed vigorously to allow for the formation of the tetranactin-cation complex and its extraction into the organic phase.

-

Phase Separation: The mixture is centrifuged to achieve complete separation of the aqueous and organic phases.

-

Quantification: The concentration of the cation in both phases is determined using techniques such as atomic absorption spectroscopy or flame photometry.

-

Calculation of Partition Coefficient: The partition coefficient is calculated as the ratio of the cation concentration in the organic phase to that in the aqueous phase, providing a measure of the extraction efficiency and relative binding affinity.

Visualizations of Experimental Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Workflow for determining ion selectivity using Black Lipid Membrane (BLM) conductance measurements.

References

Early Miticidal Properties of Tetranactin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranactin, a macrocyclic antibiotic isolated from Streptomyces aureus, emerged in the early 1970s as a potent miticidal agent. Initial studies laid the groundwork for understanding its efficacy against various mite species of agricultural importance. This technical guide provides an in-depth analysis of these early investigations, focusing on quantitative data, experimental methodologies, and the proposed mechanism of action.

Miticidal Efficacy of Tetranactin

Early research demonstrated that Tetranactin exhibits significant toxicity against several economically important mite species. The following tables summarize the available quantitative data from these foundational studies.

Table 1: Miticidal Activity of Tetranactin Against Various Mite Species

| Mite Species | Common Name | Efficacy |

| Tetranychus cinnabarinus | Carmine Spider Mite | High Sensitivity |

| Tetranychus urticae (syn. T. telarius) | Two-spotted Spider Mite | High Sensitivity |

| Panonychus ulmi | European Red Mite | Sensitive |

Table 2: Lethal Concentration (LC50) of Tetranactin

| Mite Species | Life Stage | LC50 (ppm) |

| Tetranychus urticae (syn. T. telarius) | Adult | 9.2[1] |

| Tetranychus cinnabarinus | Adult | 9 |

Note: Early studies indicated that adult mites are more sensitive to Tetranactin than their egg stage.

Experimental Protocols

The pioneering studies on Tetranactin's miticidal properties employed specific bioassays to determine its efficacy. The following outlines the general experimental protocols utilized.

Mite Rearing

-

Host Plants: Mites were typically reared on host plants suitable for their species. For instance, two-spotted spider mites were often maintained on bean plants.

-

Environmental Conditions: Mite colonies were maintained in a controlled greenhouse environment to ensure a consistent supply of test subjects.

Miticidal Bioassay: Spray Method

The primary method used to evaluate the miticidal activity of Tetranactin was the spray method.

-

Preparation of Test Solutions: Tetranactin was dissolved in a suitable solvent and then diluted to various concentrations to be tested.

-

Application: The prepared solutions were sprayed directly onto the host plants infested with a known number of adult mites.

-

Evaluation: Mortality counts were conducted at specific time intervals after the application to determine the lethal concentration.

Mode of Action

Tetranactin functions as a monovalent cation ionophore. This mechanism is central to its miticidal activity.

Signaling Pathway of Tetranactin's Miticidal Action

Caption: Proposed mechanism of Tetranactin's miticidal action as an ionophore.

The ionophoric nature of Tetranactin allows it to form lipid-soluble complexes with monovalent cations, such as potassium ions (K+), and transport them across biological membranes. This disrupts the natural ion gradients essential for maintaining the cell's membrane potential. The uncontrolled influx of cations leads to a breakdown of cellular function, ultimately resulting in the death of the mite.

Experimental Workflow for Miticidal Bioassay

The following diagram illustrates the typical workflow for the early experimental studies on Tetranactin's miticidal properties.

Caption: General workflow for evaluating the miticidal activity of Tetranactin.

Conclusion

The early studies on Tetranactin provided foundational evidence of its potent miticidal properties against several key agricultural mite species. The identification of its ionophoric mode of action offered a clear direction for understanding its toxicological effects. These initial findings established Tetranactin as a promising candidate for development as a biocontrol agent and paved the way for further research into its application in pest management.

References

The Role of Tetranactin in Microbial Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranactin, a macrotetrolide antibiotic produced by various Streptomyces species, exhibits a broad spectrum of biological activities, including antibacterial, antifungal, insecticidal, and immunosuppressive properties. As a member of the ionophore class of antibiotics, its primary mode of action is the disruption of ion gradients across cellular membranes, with a high selectivity for potassium (K+) and ammonium (NH4+) ions. This disruption of cellular homeostasis has profound effects on microbial physiology, most notably on energy-intensive processes such as secondary metabolism. This guide provides an in-depth analysis of the role of Tetranactin in microbial secondary metabolism, detailing its mechanism of action, biosynthetic pathway, and methods for its study.

Introduction to Tetranactin

Tetranactin is a cyclic polyester composed of four nonactic acid and homononactic acid monomers. It is structurally related to other macrotetrolide antibiotics like nonactin, monactin, and dinactin, which are also produced by Streptomyces species.[1] These compounds are of significant interest due to their diverse biological activities. The lipophilic exterior of the Tetranactin molecule allows it to readily insert into the lipid bilayers of microbial cell membranes.[1]

The primary mechanism of action for Tetranactin is its function as a monovalent cation ionophore.[1] It selectively binds to potassium and ammonium ions, forming a complex that can then diffuse across the cell membrane, effectively dissipating the natural ion gradients maintained by the cell.[2] This disruption of the electrochemical potential across the membrane has cascading effects on cellular processes, ultimately leading to cell death in susceptible microorganisms.[3] Gram-positive bacteria are generally more sensitive to ionophores like Tetranactin than Gram-negative bacteria, a difference attributed to the protective outer membrane of Gram-negative species.[3]

Impact on Microbial Secondary Metabolism

Secondary metabolism in microorganisms is the production of specialized compounds that are not essential for primary growth but often play roles in competition, symbiosis, and pathogenesis.[4] The biosynthesis of these complex molecules is a highly energy-dependent process, requiring a significant investment of ATP and reducing equivalents.

The ionophoric activity of Tetranactin directly impacts secondary metabolism through several key mechanisms:

-

Depletion of ATP Synthesis: The continuous transport of ions across the cell membrane by Tetranactin creates a futile cycle that dissipates the proton motive force. This force is essential for the generation of ATP via oxidative phosphorylation.[3] The resulting depletion of the cellular ATP pool severely limits the energy available for the complex enzymatic reactions involved in secondary metabolite biosynthesis.

-

Disruption of Ion Homeostasis: The influx and efflux of potassium and ammonium ions disrupt the carefully maintained intracellular ionic environment.[2] Ion concentrations are critical for the proper functioning of many enzymes, including those in secondary metabolic pathways. Alterations in intracellular pH and ion balance can lead to enzyme inhibition and the misregulation of biosynthetic gene clusters.

-

Alteration of Gene Expression: While direct evidence for Tetranactin's effect on specific signaling pathways in secondary metabolism is still emerging, the profound physiological stress induced by ionophore activity is known to trigger global regulatory responses in bacteria. These stress responses can lead to the downregulation of non-essential processes, including the production of secondary metabolites, as the cell prioritizes survival. The transition from primary to secondary metabolism in Streptomyces is known to be influenced by environmental cues and nutrient availability, both of which are indirectly affected by the cellular stress caused by Tetranactin.[5]

Quantitative Data on Tetranactin Activity

The following tables summarize the available quantitative data on the biological activity of Tetranactin.

| Table 1: Antifungal Activity of Tetranactin | |

| Target Organism | Minimum Inhibitory Concentration (MIC) |

| Botrytis cinerea | 24 µg/mL[6] |

| Cochliobolus miyabeanus | < 0.9 µg/mL[3] |

| Rhizoctonia solani | < 0.9 µg/mL[3] |

| Table 2: Insecticidal and Miticidal Activity of Tetranactin | |

| Target Organism | Activity Metric |

| Tetranychus telarius (Two-spotted spider mite) | LC50: 9.2 µg/mL[3] |

| Callosobruchus chinensis (Azuki bean weevil) | 100% mortality at 1.5 µ g/insect [3] |

| Table 3: Cellular Activity of Tetranactin | |

| Target Cells | IC50 Value |

| Rat mesangial cells (IL-1β-induced PLA2 secretion) | 43 nM[3] |

| Rat mesangial cells (cAMP-induced PLA2 secretion) | 33 nM[3] |

Tetranactin Biosynthesis and Regulation

The biosynthesis of Tetranactin, like other macrotetrolides, is a complex process originating from primary metabolic precursors. The biosynthetic gene cluster for the closely related nonactin has been identified and is understood to involve a type II polyketide synthase (PKS) system.[7]

Biosynthetic Pathway

The biosynthesis begins with the formation of the monomeric units, nonactic acid and homononactic acid, from precursors such as acetate, propionate, and succinate. These monomers are then sequentially condensed and cyclized to form the final macrotetrolide structure.

Caption: Biosynthetic pathway of Tetranactin from primary metabolites.

Signaling Pathway of Tetranactin's Action

The primary signaling event initiated by Tetranactin is the disruption of the cell's membrane potential. This leads to a cascade of downstream effects that ultimately inhibit secondary metabolism and lead to cell death.

Caption: Signaling cascade initiated by Tetranactin's ionophoric activity.

Experimental Protocols

Production and Isolation of Tetranactin

Objective: To cultivate a Tetranactin-producing Streptomyces strain and isolate the crude extract containing Tetranactin.

Materials:

-

Streptomyces sp. capable of producing Tetranactin.

-

Production medium (e.g., Starch Casein Nitrate Broth).

-

Shaking incubator.

-

Centrifuge.

-

Organic solvent (e.g., ethyl acetate).

-

Rotary evaporator.

Protocol:

-

Inoculate a seed culture of the Streptomyces strain into the production medium.

-

Incubate the culture in a shaking incubator at 28-30°C for 5-7 days.

-

After the incubation period, centrifuge the culture broth to separate the mycelium from the supernatant.

-

Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of Tetranactin

Objective: To purify Tetranactin from the crude extract.

Materials:

-

Crude Tetranactin extract.

-

Silica gel for column chromatography.

-

Solvent system (e.g., a gradient of chloroform and ethyl acetate).

-

Thin-Layer Chromatography (TLC) plates.

-

High-Performance Liquid Chromatography (HPLC) system (optional, for high purity).

Protocol:

-

Dissolve the crude extract in a minimal amount of the initial chromatography solvent.

-

Pack a silica gel column with the chosen solvent system.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in chloroform).

-

Collect fractions and monitor the separation using TLC.

-

Pool the fractions containing Tetranactin (identified by comparison with a standard or by bioassay).

-

For higher purity, subject the pooled fractions to preparative HPLC.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Tetranactin against a target microorganism.

Materials:

-

Purified Tetranactin.

-

Target microbial strain (bacterium or fungus).

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

96-well microtiter plates.

-

Spectrophotometer or microplate reader.

Protocol:

-

Prepare a stock solution of Tetranactin in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the Tetranactin stock solution in the growth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the target microorganism and adjust its concentration to a standard level (e.g., 5 x 10^5 CFU/mL).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microbe, no drug) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the MIC as the lowest concentration of Tetranactin that completely inhibits visible growth of the microorganism.

Caption: General experimental workflow for Tetranactin research.

Conclusion

Tetranactin's role in microbial secondary metabolism is primarily inhibitory, driven by its potent ionophoric activity. By disrupting the delicate balance of intracellular ions and depleting the cell's energy reserves, Tetranactin creates an environment where the energetically expensive production of secondary metabolites is severely hampered. This mechanism of action makes it an effective antimicrobial agent, particularly against Gram-positive bacteria and various fungi. Further research into the specific regulatory networks affected by ionophore-induced stress could reveal new targets for antimicrobial drug development and provide deeper insights into the intricate control of secondary metabolism in microorganisms.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ionophore resistance of ruminal bacteria and its potential impact on human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ionophore - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Assessing Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular energy production, metabolism, and apoptosis. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. A variety of fluorescent probes are available to measure ΔΨm, which accumulates in the negatively charged mitochondrial matrix. A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and can be an early indicator of apoptosis.

These application notes provide a comprehensive overview and detailed protocols for measuring mitochondrial membrane potential in live cells. While the initial query specified "Tetranactin," it is important to clarify that Tetracycline and its derivatives are the class of antibiotics well-documented to impact mitochondrial function, primarily by inhibiting mitochondrial protein synthesis due to the evolutionary similarities between mitochondria and bacteria.[1][2][3] In contrast, Tetranactin is a potassium ionophore. Ionophores, such as the well-studied valinomycin (a K+ ionophore), can dissipate the mitochondrial membrane potential by disrupting the ion balance across the inner mitochondrial membrane.[4][5] Therefore, this document will provide a general protocol for assessing changes in mitochondrial membrane potential, which can be used to study the effects of various compounds, including antibiotics like Tetracycline or ionophores that function similarly to Tetranactin.

Principle of the Assay

The measurement of mitochondrial membrane potential typically relies on the use of cationic, lipophilic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, these dyes enter the mitochondrial matrix and aggregate, leading to a change in their fluorescent properties. In cells with a compromised ΔΨm, the dyes fail to accumulate in the mitochondria and remain in the cytoplasm in their monomeric form, exhibiting a different fluorescence profile. Common dyes for this application include TMRE (Tetramethylrhodamine, Ethyl Ester), TMRM (Tetramethylrhodamine, Methyl Ester), and JC-1.

Data Presentation

The following tables summarize typical concentrations and spectral properties of reagents used in mitochondrial membrane potential assays.

Table 1: Common Fluorescent Dyes for Mitochondrial Membrane Potential Measurement

| Dye | Excitation (nm) | Emission (nm) | Typical Working Concentration | Notes |

| TMRE | ~549 | ~575 | 20 - 200 nM | Accumulates in active mitochondria, fluorescence intensity is proportional to ΔΨm. |

| TMRM | ~548 | ~573 | 20 - 200 nM | Similar to TMRE, often used for time-lapse imaging. |

| JC-1 (Monomer) | ~514 | ~529 (Green) | 1 - 10 µM | In cytoplasm or depolarized mitochondria. |

| JC-1 (Aggregate) | ~585 | ~590 (Red) | 1 - 10 µM | In polarized, healthy mitochondria. The ratio of red to green fluorescence is a measure of ΔΨm. |

Table 2: Control Compounds

| Compound | Mechanism of Action | Typical Working Concentration | Expected Effect on ΔΨm |

| FCCP | Protonophore (uncoupler of oxidative phosphorylation) | 1 - 10 µM | Rapid and potent decrease |

| CCCP | Protonophore (uncoupler of oxidative phosphorylation) | 1 - 10 µM | Rapid and potent decrease |

| Valinomycin | Potassium Ionophore | 1 - 10 µM | Decrease (by disrupting K+ gradient) |

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential using TMRE/TMRM by Fluorescence Microscopy or Plate Reader

This protocol is suitable for endpoint or kinetic measurements of ΔΨm.

Materials:

-

TMRE or TMRM stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Test compound (e.g., Tetracycline or other potential mitochondrial toxicant)

-

Positive control for depolarization (e.g., FCCP or CCCP)

-

Black, clear-bottom microplates (for plate reader) or appropriate imaging plates/dishes

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate (for plate reader analysis) or imaging-specific plates/dishes at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

-

Compound Treatment: The next day, treat the cells with the desired concentrations of the test compound. Include wells for untreated (negative) and positive controls. Incubate for the desired period (e.g., 1, 6, 12, or 24 hours).

-

Positive Control: For the positive control wells, add a known uncoupler like FCCP (final concentration 1-10 µM) 15-30 minutes before measurement to induce complete depolarization.

-

Dye Loading: Prepare a working solution of TMRE or TMRM in pre-warmed cell culture medium. A final concentration of 20-200 nM is a good starting point, but should be optimized for the specific cell type. Remove the medium containing the test compound and add the TMRE/TMRM loading solution to all wells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO2, protected from light.

-

Washing (Optional but Recommended): Gently wash the cells once or twice with pre-warmed PBS or cell culture medium to remove excess dye and reduce background fluorescence.

-

Measurement:

-

Fluorescence Plate Reader: Immediately read the fluorescence intensity using an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine). Healthy cells will exhibit bright red-orange fluorescence localized to the mitochondria, while depolarized cells will show diffuse and dim fluorescence.

-

-

Data Analysis: For plate reader data, normalize the fluorescence intensity of treated wells to the untreated control wells. The decrease in fluorescence intensity corresponds to a decrease in mitochondrial membrane potential.

Protocol 2: Ratiometric Measurement of Mitochondrial Membrane Potential using JC-1 by Flow Cytometry

This protocol is ideal for quantifying the percentage of cells with high versus low ΔΨm within a population.

Materials:

-

JC-1 stock solution (e.g., 5 mg/mL in DMSO)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Test compound

-

Positive control for depolarization (e.g., FCCP or CCCP)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Grow cells in suspension or detach adherent cells. Treat the cells with the test compound at various concentrations for the desired duration. Include untreated and positive controls.

-

Positive Control: Treat a sample of cells with FCCP (final concentration 1-10 µM) for 15-30 minutes.

-

JC-1 Staining: Prepare a JC-1 working solution (1-10 µM) in pre-warmed cell culture medium. Add the JC-1 solution to each cell sample and incubate for 15-30 minutes at 37°C and 5% CO2, protected from light.

-

Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.

-

Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer.

-

Detect the green fluorescence of JC-1 monomers in the FL1 channel (e.g., 525/50 nm bandpass filter).

-

Detect the red fluorescence of JC-1 aggregates in the FL2 channel (e.g., 585/42 nm bandpass filter).

-

-

Data Analysis: Healthy cells with high ΔΨm will exhibit a high red/green fluorescence ratio. Apoptotic or metabolically stressed cells will show a decrease in this ratio. The data can be presented as a shift in the cell population from high red fluorescence to high green fluorescence.

Visualizations

Caption: General workflow for a mitochondrial membrane potential assay.

Caption: Effect of a K+ ionophore on mitochondrial membrane potential.

References

- 1. Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondria and Antibiotics: For Good or for Evil? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Widely Used Antibiotics Affect Mitochondria | The Scientist [the-scientist.com]

- 4. Induction of apoptosis by valinomycin: mitochondrial permeability transition causes intracellular acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The action of valinomycin in uncoupling corn mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antibacterial and Antifungal Assays of Tetranactin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antibacterial and antifungal properties of Tetranactin, a macrotetrolide antibiotic. Detailed protocols for key experimental assays are included to facilitate the evaluation of Tetranactin's efficacy against a range of microbial pathogens.

Introduction

Tetranactin is a member of the nactin family of macrotetrolide antibiotics produced by Streptomyces species.[1][2][3] Its primary mechanism of action is as a monovalent cation ionophore, exhibiting high selectivity for ammonium and potassium ions.[4] By transporting these ions across biological membranes, Tetranactin disrupts the crucial electrochemical gradients maintained by microbial cells, leading to a loss of membrane potential and ultimately, cell death.[5][6] This mode of action makes it a promising candidate for combating various microbial infections. These notes summarize the known antibacterial and antifungal spectrum of Tetranactin and provide detailed protocols for its laboratory evaluation.

Antimicrobial Spectrum of Tetranactin

Tetranactin has demonstrated notable activity against Gram-positive bacteria and a variety of plant pathogenic fungi.[1][7] While its efficacy against Gram-negative bacteria is generally limited, its potent effects on specific groups of microorganisms warrant further investigation.

Antibacterial Activity

Tetranactin is primarily effective against Gram-positive bacteria. The disruption of the cell membrane's ion balance is a key factor in its bactericidal action.

Table 1: Minimum Inhibitory Concentrations (MIC) of Tetranactin against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | ATCC 43223 | 0.125 | [8] |

| Staphylococcus aureus | ATCC 25923 | 4 | [9] |

| Streptococcus pyogenes | Clinical Isolate | 0.025 | [10] |

| Enterococcus faecalis | ATCC 29212 | 1 - 8 | [11] |

Note: The provided MIC values are representative and may vary depending on the specific strain and testing conditions.

Antifungal Activity

Tetranactin has shown efficacy against several plant pathogenic fungi. Its ionophoretic activity disrupts fungal cell membrane integrity, leading to growth inhibition.

Table 2: Minimum Inhibitory Concentrations (MIC) of Tetranactin against Fungi

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Cochliobolus miyabeanus | Not Specified | < 0.9 | [7] |

| Rhizoctonia solani | Not Specified | < 0.9 | [7] |

| Botrytis cinerea | CCMA 1122 | 24 | [12] |

| Candida albicans | ATCC 90028 | 2 | [13] |

| Aspergillus fumigatus | Clinical Isolate | 0.25 - 1 | [14] |

| Trichophyton rubrum | Clinical Isolate | 4 | [15] |

Note: The provided MIC values are representative and may vary depending on the specific strain and testing conditions.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of Tetranactin's antimicrobial properties, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.

Protocol: Broth Microdilution Assay

-

Preparation of Tetranactin Stock Solution: Dissolve Tetranactin in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 1280 µg/mL).

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into wells of a 96-well microtiter plate.

-

Create a two-fold serial dilution of the Tetranactin stock solution across the plate, resulting in a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL).

-

-

Inoculum Preparation:

-

Bacteria: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Fungi: Prepare a fungal spore or yeast suspension and adjust the concentration according to CLSI guidelines (M27 for yeasts, M38 for filamentous fungi).

-

-

Inoculation: Add 10 µL of the prepared inoculum to each well of the microtiter plate.

-

Controls:

-

Growth Control: A well containing medium and inoculum but no Tetranactin.

-

Sterility Control: A well containing only medium.

-

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts; 28-35°C for 48-72 hours for molds).

-

Reading Results: The MIC is the lowest concentration of Tetranactin at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol: MBC/MFC Determination

-

Perform MIC Assay: Following the determination of the MIC, use the microtiter plates from the MIC assay.

-

Subculturing: From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms.

-

Reading Results: The MBC or MFC is the lowest concentration of Tetranactin that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism.

Protocol: Time-Kill Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure to Tetranactin: Add Tetranactin at various concentrations (e.g., 1x, 2x, and 4x the MIC) to separate flasks containing the microbial suspension. Include a growth control flask without the antibiotic.

-

Incubation and Sampling: Incubate the flasks under appropriate conditions. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto agar plates to determine the number of viable microorganisms (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each Tetranactin concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Mechanism of Action and Signaling Pathways

As an ionophore, Tetranactin's primary mode of action is the disruption of the cell membrane's electrochemical potential. This is achieved by facilitating the transport of monovalent cations, primarily K⁺ and NH₄⁺, across the membrane, leading to a cascade of downstream effects.

Experimental Workflow for Antimicrobial Assays

Caption: Workflow for MIC, MBC/MFC, and Time-Kill Assays.

Proposed Signaling Cascade Following Tetranactin Exposure in Fungi

Caption: Fungal stress response to Tetranactin.

The influx of monovalent cations disrupts the membrane potential, leading to osmotic and cell wall stress.[16] This can trigger conserved stress response pathways in fungi, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways.[16][17] Activation of these pathways leads to the expression of stress response genes, which may initially promote survival but can lead to apoptosis under sustained stress. Furthermore, the altered ion balance can impact intracellular calcium signaling, a critical regulator of numerous cellular processes.[12]

Proposed Downstream Effects of Tetranactin in Bacteria

Caption: Bacterial response to Tetranactin exposure.

In bacteria, the primary consequence of Tetranactin's ionophoretic activity is the dissipation of the proton motive force, which is essential for ATP synthesis and nutrient transport.[5] This leads to a rapid metabolic arrest. The membrane depolarization and cellular stress can also trigger general stress responses, such as the activation of the alternative sigma factor RpoS, which orchestrates the expression of a wide range of genes involved in survival under harsh conditions.[18] However, the severe disruption of cellular energetics ultimately leads to bacterial cell death.

Conclusion

Tetranactin exhibits potent in vitro activity against Gram-positive bacteria and a range of fungi. Its mechanism as a monovalent cation ionophore represents a distinct mode of action compared to many currently used antibiotics. The provided protocols offer a standardized framework for researchers to further explore the antimicrobial potential of Tetranactin and to elucidate its precise mechanisms of action against a broader spectrum of microbial pathogens. Further research is warranted to fully characterize its efficacy and to explore its potential therapeutic applications.

References

- 1. Antibacterial Action of Structurally Diverse Cationic Peptides on Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetranactin, a new miticidal antibiotic. I. Isolation, characterization and properties of tetranactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profiling Antibiotic Susceptibility among Distinct Enterococcus faecalis Isolates from Dental Root Canals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 8. Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aspergillus fumigatus Forms Biofilms with Reduced Antifungal Drug Susceptibility on Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical Trichophyton rubrum Strain Exhibiting Primary Resistance to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]

- 17. Characterization of Antimicrobial Resistance in Streptococcus pyogenes Isolates from the San Francisco Bay Area of Northern California - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]

Tetranactin: A Versatile Tool for Investigating Ion Channel Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranactin, a member of the macrotetrolide family of antibiotics, serves as a powerful and selective tool for the study of ion channel function.[1] This naturally occurring ionophore, produced by Streptomyces species, exhibits a high affinity and selectivity for potassium ions (K⁺), enabling researchers to probe the intricate mechanisms of K⁺ transport across biological and artificial membranes.[2] Its mode of action as a mobile ion carrier provides a unique paradigm for investigating the principles of ion permeation, channel gating, and the influence of the lipid bilayer environment on ion transport. These application notes provide a comprehensive overview of tetranactin's utility in ion channel research, complete with detailed experimental protocols and quantitative data to facilitate its integration into your laboratory workflows.

Mechanism of Action

Tetranactin functions as a mobile ion carrier, a class of ionophores that shuttle ions across lipid membranes. The process begins with the tetranactin molecule chelating a potassium ion on one side of the membrane. The exterior of the tetranactin-K⁺ complex is lipophilic, allowing it to diffuse across the hydrophobic core of the lipid bilayer. Upon reaching the other side, the complex dissociates, releasing the potassium ion. The uncomplexed tetranactin molecule then diffuses back to the original side to repeat the cycle. This carrier-mediated transport is distinct from channel-forming ionophores, which create a continuous pore through the membrane.

Quantitative Data

| Ionophore | Ion | Selectivity Ratio (relative to K⁺) | Binding Constant (Ka) in Methanol (M⁻¹) |

| Nonactin * | K⁺ | 1 | ~2.5 x 10⁵ |

| Na⁺ | ~1/200 | ~1.25 x 10³ | |

| Rb⁺ | ~1 | - | |

| Cs⁺ | ~1/2 | - | |

| NH₄⁺ | ~10 | - | |

| Tl⁺ | ~100 | - |

*Data presented for Nonactin is expected to be comparable for Tetranactin due to their structural and functional homology as macrotetrolide ionophores.[1][3]

Experimental Protocols

Protocol 1: Black Lipid Membrane (BLM) Electrophysiology for Measuring Tetranactin Activity

This protocol describes the formation of a planar lipid bilayer and the subsequent measurement of ion currents mediated by tetranactin.

Materials:

-

BLM setup (including Teflon cup and chamber, Ag/AgCl electrodes, amplifier, and data acquisition system)

-

Diphytanoylphosphatidylcholine (DPhPC) or a mixture of Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC) (e.g., 4:1 PE:PC)

-

n-decane

-

Tetranactin stock solution (e.g., 1 mg/mL in ethanol)

-

KCl and NaCl salt solutions (e.g., 1 M and 0.1 M)

-

Buffer solution (e.g., 10 mM HEPES, pH 7.2)

Procedure:

-

Chamber Preparation: Clean the Teflon cup and chamber thoroughly.

-

Membrane Formation:

-

Prepare a lipid solution of 1-2% (w/v) DPhPC or PE/PC in n-decane.

-

"Paint" a small amount of the lipid solution across the aperture in the Teflon cup separating the two chambers (cis and trans).

-

Monitor the membrane formation by measuring the capacitance until a stable bilayer is formed (typically >0.3 µF/cm²).

-

-

Electrolyte Solutions: Fill both cis and trans chambers with the desired electrolyte solution (e.g., symmetric 1 M KCl, 10 mM HEPES, pH 7.2).

-

Tetranactin Addition: Add a small aliquot of the tetranactin stock solution to the cis chamber to achieve the desired final concentration (start with a concentration in the nanomolar to low micromolar range). Stir gently to ensure mixing.

-

Data Recording:

-

Apply a transmembrane potential (e.g., +50 mV) and record the resulting ion current.

-

Observe the increase in current as tetranactin incorporates into the membrane and begins transporting K⁺ ions.

-

To determine ion selectivity, establish a salt gradient (e.g., 1 M KCl in the cis chamber and 0.1 M KCl in the trans chamber) and measure the reversal potential. The selectivity can be calculated using the Goldman-Hodgkin-Katz (GHK) equation.

-

Protocol 2: Liposome-Based Ion Flux Assay

This protocol utilizes the transport of a surrogate ion, such as Rubidium-86 (⁸⁶Rb⁺), to quantify tetranactin-mediated K⁺ flux into liposomes.

Materials:

-

Soybean phospholipids (asolectin) or a defined lipid mixture (e.g., PE/PC 4:1)

-

Tetranactin

-

Buffer solutions (Loading Buffer: 150 mM KCl, 10 mM HEPES, pH 7.2; Efflux Buffer: 150 mM NaCl, 10 mM HEPES, pH 7.2)

-

⁸⁶RbCl

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Scintillation counter and vials

Procedure:

-

Liposome Preparation:

-

Dry a thin film of lipids from a chloroform solution under a stream of nitrogen.

-

Hydrate the lipid film with Loading Buffer to form multilamellar vesicles (MLVs).

-

Create large unilamellar vesicles (LUVs) by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

-

-

⁸⁶Rb⁺ Loading and Gradient Formation:

-

Add a trace amount of ⁸⁶RbCl to the LUV suspension.

-

Incubate to allow for equilibration.

-

Remove external ⁸⁶Rb⁺ and establish a K⁺ gradient by passing the liposomes through a size-exclusion column pre-equilibrated with Efflux Buffer.

-

-

Flux Measurement:

-

Initiate the efflux by adding a specific concentration of tetranactin to the liposome suspension.

-

At various time points, take aliquots of the suspension and pass them through a small ion-exchange column to separate the liposomes from the external buffer.

-

Measure the amount of ⁸⁶Rb⁺ remaining in the liposomes using a scintillation counter.

-

-

Data Analysis: Plot the percentage of ⁸⁶Rb⁺ remaining in the liposomes over time to determine the rate of ion flux.

References

Application Notes and Protocols for Tetranactin in Agricultural Pest Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranactin, a macrotetrolide antibiotic produced by Streptomyces species, has demonstrated significant potential as a miticidal and insecticidal agent for agricultural applications.[1][2][3][4] As a member of the nactin family of ionophores, its mode of action involves the selective transport of monovalent cations across biological membranes, leading to disruption of vital cellular processes in target pests.[5] This document provides detailed application notes and protocols for the experimental use of Tetranactin in agricultural pest management research.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 33956-61-5 | [1] |

| Molecular Formula | C44H72O12 | [1] |

| Molecular Weight | 793.0 g/mol | [1] |

| Appearance | White solid | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Limited water solubility | [1][4] |

| Storage | -20°C | [1][4] |

Mode of Action

Tetranactin functions as a monovalent cation ionophore with high selectivity for ammonium and potassium ions.[1][4] It disrupts the electrochemical gradients across mitochondrial and cellular membranes, leading to a breakdown in cellular respiration and ultimately, cell death. This disruption of ion homeostasis is the primary mechanism of its insecticidal and miticidal activity.

References

Application Notes and Protocols: Tetranactin in Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranactin is a macrotetrolide antibiotic produced by species of Streptomyces. While its primary characterization has been as an ionophore with immunosuppressive and anti-proliferative effects on lymphocytes, its potential as a cytotoxic agent against cancer cells remains an area of active investigation. This document provides detailed protocols for assessing the cytotoxicity of Tetranactin in various cancer cell lines. Due to the limited publicly available data on Tetranactin's specific cytotoxic mechanisms in cancer, this guide presents generalized yet comprehensive experimental procedures for determining its efficacy and mode of action.

Quantitative Data Summary

Currently, there is limited quantitative data in the public domain regarding the cytotoxic effects of Tetranactin on cancer cell lines. The table below includes known IC50 values related to its biological activity and provides a template for researchers to populate with their own experimental data.

| Compound | Cell Line/System | Assay | Endpoint | IC50 Value |

| Tetranactin | Rat Mesangial Cells | Phospholipase A2 Secretion | IL-1β-induced secretion | 43 nM |

| Tetranactin | Rat Mesangial Cells | Phospholipase A2 Secretion | cAMP-induced secretion | 33 nM |

| Tetranactin | [Enter Cancer Cell Line] | MTT Assay | Cell Viability | [Enter IC50 Value] |

| Tetranactin | [Enter Cancer Cell Line] | LDH Assay | Cytotoxicity | [Enter EC50 Value] |

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Tetranactin (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Tetranactin in complete medium. A starting concentration range could be from 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve Tetranactin) and a no-treatment control.

-

Remove the old medium from the wells and add 100 µL of the prepared Tetranactin dilutions or control solutions.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-